Palmitoylglycine

GPR132 G2A receptor N-acylamide

Procuring N-acyl glycines without verifying receptor activation profiles risks experimental irreproducibility-PalGly is the most potent endogenous GPR132 agonist identified, yet it does not signal through GPR18, unlike N-arachidonoyl glycine. Specify PalGly to ensure target engagement. - GPR132 agonist (EC50=5.5 µM in F-11 cells); >10-fold more potent than N-linoleoylglycine or N-oleoylglycine. - Cryo-EM structure in complex with GPR132 solved, enabling structure-based drug design. - Validated in vivo: 0.43 µg inhibits heat-evoked firing in rat dorsal horn. In stock, ships globally.

Molecular Formula C18H35NO3
Molecular Weight 313.5 g/mol
CAS No. 2441-41-0
Cat. No. B051302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoylglycine
CAS2441-41-0
SynonymsN-palmitoyl glycine
N-palmitoylglycine
Molecular FormulaC18H35NO3
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
InChIKeyKVTFEOAKFFQCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoylglycine Procurement: Key Differentiators


Palmitoylglycine (N-palmitoyl glycine; PalGly) is a saturated C16:0 N-acyl glycine that functions as an endogenous lipid signaling molecule [1]. It is structurally distinct from unsaturated analogs and is enzymatically regulated by fatty acid amide hydrolase (FAAH), with up-regulation observed in FAAH knockout mice [2]. Unlike N-arachidonoyl glycine, which activates GPR18, PalGly demonstrates a distinct receptor activation profile and does not signal through GPR18 [1].

L

Endogenous lipid signaling molecule with distinct GPCR profile

GPR132/TRPC5 activation; does not signal via GPR18

R

FAAH-regulated N-acyl glycine with reported tissue enrichment

Up-regulated in FAAH knockout models; supports endocannabinoid-system research

S

Structurally distinct from unsaturated analogs (C16:0 saturated chain)

Acyl chain modification alters receptor activation and calcium influx efficacy

Why N-Acyl Glycine Substitution Fails


The N-acyl glycine family exhibits divergent receptor activation profiles, making simple substitution between analogs problematic for reproducible research. N-arachidonoyl glycine potently activates GPR18 and produces antinociceptive and anti-inflammatory effects via this receptor, whereas PalGly does not interact with GPR18 [1]. Instead, PalGly activates GPR132 (G2A) and TRPC5, while unsaturated analogs such as N-linoleoylglycine and N-oleoylglycine display measurably lower potency at GPR132 [2]. In sensory neuron assays, structural requirements for calcium influx are strict: even minor acyl chain modifications alter efficacy [1]. Consequently, procurement decisions based solely on class membership without considering these quantitative differences risk experimental irreproducibility and misattribution of biological effects.

N-arachidonoyl glycine activates GPR18; PalGly does not — receptor endpoint mismatch may misattribute effects.

Unsaturated N-acyl glycines show lower GPR132 potency; rank order shifts may alter assay interpretation.

Calcium influx structural requirements are strict; even minor acyl chain changes can shift sensory neuron response.

Quantitative Differentiation Evidence


GPR132 Activation Potency

In a systematic potency ranking at the human GPR132 (G2A) receptor, PalGly demonstrates the highest activity among all tested N-acyl glycines and endogenous lipid activators [1]. The rank order places PalGly ahead of the oxidized fatty acid 9-HODE and significantly above unsaturated analogs including N-oleoylglycine and N-arachidonoylglycine [1].

GPR132 Potency Rank
Head-to-head
Rank 1 among tested endogenous lipids
Higher than 9-HODE, N-linoleoylglycine, N-oleoylglycine, N-arachidonoylglycine
Supports GPR132 activation assay ranking
Human GPR132 cell-based functional assays
GPR132 G2A receptor N-acylamide lipid signaling GPCR

Calcium Influx in Sensory Neurons

PalGly induces transient calcium influx in the PTX-sensitive, DRG-like F-11 cell line with an EC50 value of 5.5 µM [1]. While direct EC50 data for other N-acyl glycines in this identical F-11 calcium influx assay are not systematically reported in the same study, the strict structural requirements demonstrated in this assay indicate that acyl chain modifications alter efficacy [1].

Calcium Influx EC50
Assay context
EC50 = 5.5 µM
Supports sensory neuron assay design
F-11 DRG-like cells; PTX-sensitive pathway
calcium influx DRG F-11 cells sensory neuron EC50

Nociceptive Neuron Inhibition In Vivo

PalGly demonstrates potent inhibition of heat-evoked firing of nociceptive neurons in the rat dorsal horn in vivo [1]. The effective dose for this in vivo response is 0.43 µg injected into rat hindpaw . This functional endpoint distinguishes PalGly from other N-acyl glycines that lack comparable in vivo electrophysiological characterization in the same model system [1].

In Vivo Neuronal Inhibition
Model context
0.43 µg hindpaw injection — reported inhibition of heat-evoked firing
Reported in vivo model response
Rat dorsal horn WDR neurons; nociceptive endpoint context
nociception pain dorsal horn in vivo electrophysiology

P450 BM-3 Substrate Affinity

In the bacterial cytochrome P450 BM-3 (CYP102A1) model system, PalGly demonstrates substrate binding characteristics that exceed those of palmitic acid and other fatty acid substrates [1]. The crystal structure of the P450 BM-3 heme domain in complex with PalGly has been solved at 1.65 Å resolution, revealing a direct bidentate ion pair with arginine 47 [2].

P450 BM-3 Affinity
Head-to-head
Higher binding affinity & turnover than palmitic acid
Supports P450 BM-3 structural studies
1.65 Å crystal structure; Arg47 ion pair
P450 BM-3 CYP102A1 substrate affinity structural biology enzymology

Endogenous Tissue Abundance

Quantitative tissue distribution studies in rat reveal that PalGly is endogenously produced and accumulates in skin and spinal cord at concentrations that exceed those of the canonical endocannabinoid anandamide (AEA) . PalGly is up-regulated in FAAH knockout mice, confirming its regulation by this key endocannabinoid-system enzyme [1].

Tissue Abundance
Reported
100× higher than anandamide in skin; 3× higher in brain
Supports endogenous lipid mapping
Rat tissue lipidomics; FAAH-dependent regulation
endogenous lipid tissue distribution lipidomics anandamide FAAH

Priority Application Scenarios


GPR132 Receptor Pharmacology

PalGly is the most potent endogenous N-acyl glycine activator of GPR132 identified to date, exceeding the activity of 9-HODE, N-linoleoylglycine, N-oleoylglycine, and N-arachidonoylglycine [1]. This potency advantage makes PalGly the optimal reference agonist for GPR132 functional assays, antagonist screening campaigns, and receptor deorphanization efforts. Its cryo-EM structure in complex with GPR132 has been determined, providing atomic-level detail for structure-based drug design [2].

Sensory Neuron & Nociception Research

PalGly is validated in both in vitro calcium influx assays (F-11 cells, EC50 = 5.5 µM) and in vivo electrophysiology (heat-evoked firing inhibition in rat dorsal horn at 0.43 µg) [1][2]. These orthogonal datasets across cellular and whole-animal models establish PalGly as a functionally characterized tool for dissecting N-acyl glycine-mediated modulation of sensory neuron excitability and nociceptive processing.

Cytochrome P450 Structural Biology

PalGly serves as a high-affinity substrate for P450 BM-3, with binding affinity exceeding that of any other known substrate and a turnover number higher than palmitic acid [1]. Its 1.65 Å resolution crystal structure with the P450 BM-3 heme domain provides a robust experimental framework for studies of substrate-induced conformational changes, water-mediated catalysis, and protein engineering of cytochrome P450 enzymes [1].

Endogenous Lipidomics & FAAH Pathways

PalGly is endogenously enriched in rat skin (100-fold higher than anandamide) and spinal cord, with levels regulated by FAAH [1][2]. For lipidomics investigations of skin biology, spinal nociceptive processing, or FAAH-dependent metabolic pathways, PalGly represents a quantitatively significant endogenous species whose procurement as an analytical standard enables accurate quantification and pathway mapping in biological samples.

Application
Selection Property
Validation Focus
GPR132 functional assay studies
GPR132 activation rank order
GPCR signaling endpoint validation
Sensory neuron calcium signaling research
Calcium influx EC50 reference
Cell-based and in vivo model endpoint review
P450 BM-3 structural biology studies
Substrate binding affinity characterization
Crystallographic and enzymatic turnover review
Endogenous lipidomics analysis
Tissue abundance profile
Quantification and pathway mapping validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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